N-((4-hydroxychroman-4-yl)methyl)cinnamamide
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Overview
Description
“N-((4-hydroxychroman-4-yl)methyl)cinnamamide” is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.365. It belongs to the class of cinnamamides, which are known for their significant biological activity . The phenolic hydroxyl group on the benzene ring of this compound enhances the effect of inhibiting the expression of P-selectin, tyrosinase, and cyclooxygenase .
Synthesis Analysis
The synthesis of cinnamamides, including “N-((4-hydroxychroman-4-yl)methyl)cinnamamide”, can be achieved through a highly efficient method involving the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal condition for maximum conversion (91.3%) was found to be a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 minutes .Molecular Structure Analysis
The molecular structure of “N-((4-hydroxychroman-4-yl)methyl)cinnamamide” greatly influences its biological activity. The presence of electron-withdrawing groups on the cinnamoyl aromatic ring increases its inhibitory activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-((4-hydroxychroman-4-yl)methyl)cinnamamide” are carried out under mild conditions, allowing for easy control of the reaction process . The catalyst used in the reaction can be recycled or reused, providing a rapid and economical strategy for the synthesis and design of cinnamamide derivatives .Scientific Research Applications
Medicinal Chemistry and Drug Design
The chroman-4-one scaffold serves as a crucial building block for a wide range of medicinal compounds. Researchers have explored its derivatives for their potential therapeutic effects. Notably, the compound’s structural variations can lead to diverse biological activities, making it an attractive target for drug discovery .
Synthetic Methodologies
Efforts have been made to improve synthetic methods for preparing chroman-4-one derivatives. Researchers have explored various routes, including cyclization reactions and modifications of the chromanone core. These advancements facilitate access to diverse derivatives for further research .
Future Directions
The future directions for research on “N-((4-hydroxychroman-4-yl)methyl)cinnamamide” and other cinnamamides include further exploration of their pharmacological activities. Given their anti-inflammatory and/or analgesic activity, they could potentially be used in the development of novel anti-inflammatory agents .
properties
IUPAC Name |
(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22)12-13-23-17-9-5-4-8-16(17)19/h1-11,22H,12-14H2,(H,20,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKXFJWKWZNNQK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)cinnamamide |
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